molecular formula C10H7NS2 B8557988 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole

6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole

Cat. No.: B8557988
M. Wt: 205.3 g/mol
InChI Key: JASMHLYNCODRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

6-ethynyl-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C10H7NS2/c1-3-7-4-5-8-9(6-7)13-10(11-8)12-2/h1,4-6H,2H3

InChI Key

JASMHLYNCODRMU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)C#C

Origin of Product

United States

Preparation Methods

The synthesis of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethynyl bromide under basic conditions . The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts depending on the reaction type. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

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